Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)-
Overview
Description
Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- is an organic compound with the molecular formula C14H18O3 . This compound is characterized by the presence of a benzene ring, a propanoic acid group, and an ethenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- involves several steps, typically starting with the preparation of the benzene ring and subsequent functionalization to introduce the ethenyl and methylethoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in the study of biochemical pathways and interactions, particularly those involving aromatic compounds.
Medicine: Research into potential therapeutic uses of this compound includes its role in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- can be compared with other similar compounds, such as:
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: This compound has different substituents on the benzene ring, leading to variations in its chemical properties and applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters: These esters have branched alkyl groups, which can affect their reactivity and use in industrial applications.
The uniqueness of Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- lies in its specific functional groups and the resulting chemical behavior, making it suitable for a variety of specialized applications.
Properties
IUPAC Name |
3-(3-ethenyl-4-propan-2-yloxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-12-9-11(6-8-14(15)16)5-7-13(12)17-10(2)3/h4-5,7,9-10H,1,6,8H2,2-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZMDGBLDRGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCC(=O)O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609920 | |
Record name | 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301225-03-6 | |
Record name | 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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